Product packaging for Antimony, difluorotriphenyl-(Cat. No.:CAS No. 373-84-2)

Antimony, difluorotriphenyl-

Cat. No.: B14755203
CAS No.: 373-84-2
M. Wt: 391.1 g/mol
InChI Key: RYEXSDMSNGJYSX-UHFFFAOYSA-L
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Description

Historical Trajectory of Organoantimony Chemistry within Main Group Elements

The journey of organoantimony chemistry began in the 19th century, with early work focusing on the synthesis and characterization of simple alkyl and aryl derivatives of antimony in its +3 oxidation state (stibines). These trivalent compounds, such as triphenylstibine (Ph₃Sb), were found to be analogous to their lighter pnictogen congeners, phosphines and arsines. A significant advancement in the field was the discovery that these stibines could undergo oxidative addition reactions to form pentavalent organoantimony(V) compounds, known as stiboranes. colorado.edunih.gov This opened up a new dimension of organoantimony chemistry, allowing for the exploration of a wider range of structures and reactivities. The development of organoantimony chemistry has been historically significant, contributing to the broader understanding of bonding, structure, and reactivity of main group organometallic compounds. researchgate.net

The Emergence and Significance of Fluorinated Organoantimony Species

The introduction of fluorine into organoantimony compounds marked a pivotal development in the field. Fluorine's high electronegativity and small size impart unique properties to the resulting molecules, influencing their stability, Lewis acidity, and reactivity. rsc.org The synthesis of fluorinated organoantimony species allowed for the fine-tuning of these properties, opening up new avenues for their application. The development of various fluorinating agents has been crucial in this regard, enabling the targeted introduction of fluorine into organoantimony frameworks. uni-muenchen.de The significance of these fluorinated species lies in their potential applications in diverse areas, from catalysis to materials science and medicinal chemistry. rsc.org

A notable synthetic route to produce triarylantimony difluorides, including difluorotriphenylantimony, involves the oxidative fluorination of triarylstibines using nitrosyl tetrafluoroborate (B81430) (NOBF₄) under aerobic conditions. This method has been highlighted as the first instance of using NOBF₄ as a fluorinating agent for trivalent organoantimony compounds. researchgate.net

Positioning of Difluorotriphenylantimony within Pentacoordinated Antimony(V) Compounds

Difluorotriphenylantimony, Ph₃SbF₂, is a classic example of a pentacoordinated organoantimony(V) compound. In these stiboranes, the antimony atom is in a hypervalent state, exceeding the octet rule. The geometry of these compounds is typically trigonal bipyramidal. In the case of dihalotriphenylantimony compounds like Ph₃SbX₂ (where X is a halogen), the three phenyl groups generally occupy the equatorial positions, while the more electronegative halogen atoms are situated in the axial positions. nih.gov This arrangement is consistent with Bent's rule, which predicts that more electronegative substituents prefer to occupy orbitals with less s-character.

While specific, publicly available crystallographic data for difluorotriphenylantimony is scarce, the structure of the closely related triphenylantimony (B1630391) dichloride (Ph₃SbCl₂) has been well-characterized and serves as a useful comparison.

Table 1: Comparative Crystallographic Data of Triphenylantimony Dihalides

ParameterTriphenylantimony Dichloride (Ph₃SbCl₂)Difluorotriphenylantimony (Ph₃SbF₂)
Crystal SystemOrthorhombicData not available in searched literature
Space GroupPbcnData not available in searched literature
a (Å)17.189(4)Data not available in searched literature
b (Å)18.239(4)Data not available in searched literature
c (Å)11.231(3)Data not available in searched literature
α (°)90Data not available in searched literature
β (°)90Data not available in searched literature
γ (°)90Data not available in searched literature
Sb-C (equatorial) (Å)~2.11Expected to be similar
Sb-Cl (axial) (Å)~2.46Sb-F bond length expected to be shorter
C-Sb-C (°)~120Expected to be similar
Cl-Sb-Cl (°)~180F-Sb-F angle expected to be ~180°
Note: Data for Triphenylantimony Dichloride is provided for comparative purposes due to the lack of publicly available crystallographic data for Difluorotriphenylantimony.

Current Research Frontiers and Prospective Developments in Difluorotriphenylantimony Research

Current research into difluorotriphenylantimony and related fluorinated organoantimony(V) compounds is exploring several exciting frontiers. One of the most promising areas is their potential application in medicinal chemistry. Recent studies have shown that triarylantimony difluorides, including derivatives of the title compound, exhibit significant anti-proliferation activity against various tumor cell lines. researchgate.net In particular, the para-tolyl derivative, p-Tol₃SbF₂, demonstrated noteworthy activity. researchgate.net This opens the door for the development of new antimony-based chemotherapeutic agents.

Furthermore, the Lewis acidic nature of pentavalent antimony compounds continues to be an area of active investigation. nih.gov While specific studies on the Lewis acidity of difluorotriphenylantimony are not widely reported, the high electronegativity of the fluorine atoms is expected to enhance the Lewis acidity at the antimony center compared to its heavier halogen analogues. This property could be exploited in catalysis, for instance, in the activation of small molecules.

The development of new synthetic methodologies, such as the use of nitrosyl tetrafluoroborate for fluorination, is expanding the accessibility and diversity of these compounds. researchgate.net Future research will likely focus on:

Elucidation of the mechanism of antitumor activity: Understanding how these compounds interact with biological targets at a molecular level is crucial for designing more effective and selective drugs.

Catalytic applications: A thorough investigation of the Lewis acidity of difluorotriphenylantimony and its derivatives could lead to their use as catalysts in various organic transformations.

Materials science: The incorporation of these fluorinated organoantimony moieties into polymeric or supramolecular structures could lead to new materials with interesting optical or electronic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15F2Sb B14755203 Antimony, difluorotriphenyl- CAS No. 373-84-2

Properties

CAS No.

373-84-2

Molecular Formula

C18H15F2Sb

Molecular Weight

391.1 g/mol

IUPAC Name

difluoro(triphenyl)-λ5-stibane

InChI

InChI=1S/3C6H5.2FH.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;2*1H;/q;;;;;+2/p-2

InChI Key

RYEXSDMSNGJYSX-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F

Origin of Product

United States

Synthetic Methodologies for Difluorotriphenylantimony and Analogous Fluorinated Organoantimony V Systems

Precursor Synthesis: Advanced Approaches to Triphenylantimony (B1630391) Derivatives

The foundation for the synthesis of difluorotriphenylantimony lies in the preparation and manipulation of suitable triphenylantimony(III) and triphenylantimony(V) precursors.

Rational Design of Organoantimony(III) Starting Materials

The primary starting material for the synthesis of difluorotriphenylantimony is triphenylstibine, also known as triphenylantimony (Sb(C₆H₅)₃). wikipedia.orgchemeurope.com This trigonal pyramidal molecule serves as the key organoantimony(III) precursor. chemeurope.com The synthesis of triphenylstibine itself has evolved from early methods involving the reaction of antimony trichloride (B1173362) with chlorobenzene (B131634) in the presence of sodium to more modern approaches utilizing Grignard reagents. chemeurope.comwikipedia.org The reaction of phenylmagnesium bromide with antimony trichloride is a common and efficient laboratory-scale synthesis. chemeurope.com

The rational design of organoantimony(III) starting materials beyond simple triphenylstibine can involve the introduction of various substituents on the phenyl rings. While not the direct precursor for difluorotriphenylantimony, the synthesis of substituted triarylantimony compounds provides insight into the versatility of organoantimony chemistry. These derivatives are typically prepared via the reaction of a corresponding substituted aryl Grignard or organolithium reagent with antimony trichloride. This allows for the tuning of electronic and steric properties of the resulting organoantimony compound, which can influence the subsequent oxidation and fluorination steps.

Controlled Oxidation Pathways to Antimony(V) Intermediates

The conversion of triphenylantimony(III) to an antimony(V) species is a critical step, as the +5 oxidation state is required to accommodate the two fluorine atoms in the target molecule. This oxidation must be controlled to yield a suitable intermediate for fluorination.

A common method for the oxidation of triphenylstibine is through halogenation. For instance, the reaction of triphenylstibine with elemental chlorine or bromine proceeds readily to form triphenylantimony(V) dihalides, such as triphenylantimony dichloride (Ph₃SbCl₂) or dibromide (Ph₃SbBr₂). wikipedia.orgwikipedia.org These reactions result in a change in geometry from trigonal pyramidal for Sb(III) to a trigonal bipyramidal or octahedral (in the solid state) for Sb(V). wikipedia.orgnih.gov

Table 1: Examples of Oxidative Reactions of Triphenylstibine

Oxidizing AgentProductReference
Chlorine (Cl₂)Triphenylantimony dichloride (Ph₃SbCl₂) wikipedia.orgwikipedia.org
Bromine (Br₂)Triphenylantimony dibromide (Ph₃SbBr₂) wikipedia.org
Oxygen (O₂)Triphenylantimony oxide (Ph₃SbO) wikipedia.org
Potassium Permanganate (KMnO₄)Triphenylstibine hydroxide archive.org

The oxidation can also be achieved using other oxidizing agents like potassium permanganate, which yields triphenylstibine hydroxide. archive.org Furthermore, triphenylbismuth (B1683265) carbonate can be used to synthesize triphenylbismuth(V) dicarboxylate complexes, showcasing another pathway for creating organometallic compounds in the +5 oxidation state. nih.gov The choice of oxidizing agent and reaction conditions is crucial as it determines the nature of the resulting antimony(V) intermediate, which in turn affects the subsequent fluorination strategy. For the synthesis of difluorotriphenylantimony, an intermediate that can readily undergo fluoride (B91410) exchange is desirable. Triphenylantimony dichloride is a common and effective precursor for this purpose. nih.gov

Strategic Fluorination Protocols for Antimony Centers

The introduction of fluorine atoms onto the antimony(V) center is the final and most delicate step in the synthesis of difluorotriphenylantimony. Various fluorination strategies have been developed, each with its own advantages and considerations regarding selectivity and reaction conditions.

Direct Fluorination Techniques and Their Selectivity Considerations

Direct fluorination involves the use of elemental fluorine (F₂) or other highly reactive fluorinating agents. While powerful, these methods can be challenging to control due to the high reactivity of the reagents, which can lead to over-fluorination or decomposition of the starting material. actylis.com The direct fluorination of organic compounds often requires specialized equipment and careful handling to ensure safety and selectivity. actylis.comdtic.mil

For organoantimony compounds, direct fluorination would involve reacting a triphenylantimony(V) intermediate with a source of elemental fluorine. However, the high reactivity could lead to the cleavage of the antimony-carbon bonds or fluorination of the phenyl rings. Therefore, achieving selective difluorination at the antimony center while leaving the phenyl groups intact presents a significant challenge. Research in direct fluorination has led to the development of techniques like aerosol fluorination to improve selectivity for certain classes of compounds. dtic.mil

Utilization of Fluoride Transfer Reagents in Targeted Fluorination Reactions

A more controlled and widely used approach for the synthesis of difluorotriphenylantimony involves the use of fluoride transfer reagents. These reagents provide a milder and more selective source of fluoride ions compared to elemental fluorine.

A prominent example of a fluoride transfer reagent is **xenon difluoride (XeF₂) **. acs.org Xenon difluoride is a crystalline solid that is a powerful and selective fluorinating agent. acs.orgrsc.org It has been successfully used to fluorinate a variety of organic compounds. rsc.org The reaction of a triphenylantimony(V) precursor, such as triphenylantimony dichloride, with xenon difluoride would be a plausible route to difluorotriphenylantimony. The driving force for this reaction would be the formation of the thermodynamically stable antimony-fluorine bonds and the release of xenon gas.

Other fluoride transfer reagents include metal fluorides like silver(I) fluoride (AgF) nih.gov and antimony trifluoride (SbF₃). These reagents can participate in halogen exchange reactions, where the fluoride ion displaces other halides or functional groups on the antimony center. For example, the reaction of triphenylantimony dichloride with a suitable fluoride salt would lead to the formation of difluorotriphenylantimony.

Table 2: Examples of Fluoride Transfer Reagents and Their Applications

ReagentDescriptionPotential Application for SbPh₃F₂ SynthesisReference
Xenon Difluoride (XeF₂)A powerful and selective fluorinating agent.Reaction with Ph₃SbCl₂ to yield Ph₃SbF₂. acs.orgrsc.org
Silver(I) Fluoride (AgF)A mild fluorinating agent used in fluorodesulfurization reactions.Halogen exchange with Ph₃SbCl₂. nih.gov
Antimony Trifluoride (SbF₃)Used in the Swarts reaction for fluorinating organic halides.Could potentially be used for fluoride exchange.-

Electrochemical Methodologies for Fluorine Incorporation

Electrochemical fluorination (ECF) represents an alternative strategy for introducing fluorine into organic and organometallic molecules. wikipedia.orgnumberanalytics.com This method involves the electrolysis of a substrate in a fluoride-containing electrolyte. wikipedia.orglew.ro The Simons process, a well-established ECF technique, utilizes hydrogen fluoride as both the solvent and the fluorine source. wikipedia.org

In the context of synthesizing difluorotriphenylantimony, an electrochemical approach would involve the anodic oxidation of triphenylantimony or a triphenylantimony(V) precursor in a suitable fluoride-rich electrolyte. The process could potentially offer a controlled way to introduce fluorine atoms onto the antimony center. The selectivity of electrochemical fluorination can be influenced by factors such as the electrode material, solvent, electrolyte composition, and applied potential. lew.ro While ECF has been applied to various organic compounds, its specific application to the synthesis of difluorotriphenylantimony would require careful optimization to avoid side reactions such as the fluorination of the phenyl rings or the decomposition of the organometallic framework. Research into the electrochemical fluorination of organo-element compounds is an ongoing area of investigation. scilit.com

Ligand Exchange and Transformation Routes to Difluorotriphenylantimony

Ligand exchange is a fundamental approach in coordination chemistry that allows for the targeted modification of the coordination sphere of a central metal atom. In the context of organoantimony(V) chemistry, this strategy is extensively employed to introduce fluoride ligands, thereby transforming non-fluorinated analogues into their fluorinated counterparts.

One of the common non-fluorinated precursors for the synthesis of difluorotriphenylantimony is triphenylantimony(V) diacetate (Ph₃Sb(OAc)₂). The conversion of this diacetate to the corresponding difluoride is typically achieved through a ligand exchange reaction involving a suitable fluorinating agent. The driving force for this reaction is often the formation of a more stable product or the removal of a byproduct.

A general method involves the reaction of triphenylantimony diacetate with an aqueous solution of hydrofluoric acid (HF). The reaction proceeds via the protonation of the acetate (B1210297) ligands by the strong acid, leading to the formation of acetic acid and the subsequent coordination of fluoride ions to the antimony center.

Reaction Scheme: Ph₃Sb(OAc)₂ + 2HF → Ph₃SbF₂ + 2HOAc

The reaction is typically carried out in a solvent in which the starting material is soluble, and the product, difluorotriphenylantimony, can be precipitated and isolated. The choice of solvent and reaction conditions, such as temperature and reaction time, are critical for achieving a high yield and purity of the final product.

CompoundFormulaMolar Mass ( g/mol )Physical State
Triphenylantimony DiacetateC₂₂H₂₁O₄Sb471.16Solid
Hydrofluoric AcidHF20.01Liquid/Gas
DifluorotriphenylantimonyC₁₈H₁₅F₂Sb391.07Solid
Acetic AcidC₂H₄O₂60.05Liquid

Halogen exchange reactions, often referred to as "halex" reactions, represent another powerful tool for the synthesis of fluorinated compounds. In the case of organoantimony(V) systems, this typically involves the replacement of heavier halogens, such as chlorine or bromine, with fluorine. A common precursor for this type of reaction is dichlorotriphenylantimony(V) (Ph₃SbCl₂).

Reaction Scheme: Ph₃SbCl₂ + 2MF → Ph₃SbF₂ + 2MCl (where M = K, Cs, Ag)

These reactions are often carried out in a suitable solvent that can facilitate the dissolution of the reactants and the precipitation of the resulting metal chloride, thereby driving the reaction to completion according to Le Chatelier's principle. The use of polar aprotic solvents is common in such exchange reactions.

Reactant/ProductFormulaMolar Mass ( g/mol )Key Role
DichlorotriphenylantimonyC₁₈H₁₅Cl₂Sb423.98Starting Material
Potassium FluorideKF58.10Fluorinating Agent
DifluorotriphenylantimonyC₁₈H₁₅F₂Sb391.07Target Product
Potassium ChlorideKCl74.55Byproduct

Advanced Separation and Purification Techniques for High-Purity Difluorotriphenylantimony

The isolation of high-purity difluorotriphenylantimony from the reaction mixture is crucial for its subsequent use in research and various applications. The purification strategy depends on the physical and chemical properties of the compound and the nature of the impurities present.

Recrystallization: Recrystallization is the most common and effective method for the purification of solid crystalline compounds like difluorotriphenylantimony. The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. This differential solubility allows for the formation of a supersaturated solution upon cooling, from which pure crystals of the product will form, leaving the impurities dissolved in the mother liquor.

Potential solvents for the recrystallization of difluorotriphenylantimony could include a mixture of a polar solvent (like ethanol (B145695) or acetone) and a non-polar solvent (like hexane (B92381) or heptane) to achieve the desired solubility profile.

Chromatographic Techniques: For achieving very high purity or for separating mixtures of closely related organoantimony compounds, chromatographic techniques can be employed.

Column Chromatography: This technique involves passing a solution of the crude product through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). The separation is based on the differential adsorption of the components of the mixture onto the stationary phase. A suitable eluent (or a gradient of eluents) is used to selectively wash the components down the column, allowing for their separation and collection.

Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. It can be particularly useful for removing polymeric or oligomeric impurities that may have formed during the synthesis.

The choice of the specific purification technique or a combination of methods will depend on the scale of the synthesis and the required purity level of the final product.

TechniquePrincipleApplication for Ph₃SbF₂ Purification
Recrystallization Differential solubility of the compound and impurities in a solvent.Primary method for removing soluble and insoluble impurities.
Column Chromatography Differential adsorption of components onto a stationary phase.Separation from unreacted starting materials and byproducts.
Filtration Separation of a solid from a liquid or gas by passing through a filter.Isolation of the crude product and removal of insoluble byproducts.

Mechanistic Investigations and Reactivity Profiles of Difluorotriphenylantimony

Unraveling Reaction Mechanisms Involving Pentacoordinated Antimony(V) Fluorides

Pentacoordinated organoantimony(V) compounds, particularly those containing highly electronegative fluorine atoms, exhibit a rich and complex reactivity. The trigonal bipyramidal geometry of these molecules, such as difluorotriphenylantimony, provides multiple pathways for reaction, including ligand exchange and substitution. Understanding the mechanisms of these reactions is crucial for harnessing their potential in synthesis and catalysis.

The Lewis acidity of organoantimony compounds, which is their ability to accept an electron pair, is profoundly influenced by the nature of the ligands attached to the antimony center. The presence of fluorine atoms in difluorotriphenylantimony significantly enhances its Lewis acidic character compared to non-fluorinated analogues like pentaphenylantimony.

Fluorine's high electronegativity exerts a strong negative inductive effect (-I effect), withdrawing electron density from the central antimony atom. This electron withdrawal increases the partial positive charge on the antimony, making it a more potent electron-pair acceptor. The introduction of electron-withdrawing groups is a known strategy to increase the Lewis acidity of antimony compounds. nih.gov This effect can be understood by considering the molecular orbitals of the compound. The increased positive charge on the antimony atom lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), which is typically a σ* antibonding orbital associated with the Sb-C or Sb-F bonds. science.gov A lower LUMO energy results in a stronger interaction with the Highest Occupied Molecular Orbital (HOMO) of a potential Lewis base, leading to higher Lewis acidity. science.gov

For instance, studies on related compounds have shown that replacing phenyl groups (C₆H₅) with perfluorinated phenyl groups (C₆F₅) dramatically increases Lewis acidity. The fluoride (B91410) ion affinity (FIA), a measure of Lewis acidity, for triphenylstibine (Sb(C₆H₅)₃) is significantly lower than that for tris(pentafluorophenyl)stibine (B13421270) (Sb(C₆F₅)₃), which has a much lower LUMO energy. science.gov While difluorotriphenylantimony is a neutral species, the same principle applies: the two axial fluorine atoms render the antimony center more electrophilic and thus more susceptible to nucleophilic attack, a key step in many of its reactions. This enhanced Lewis acidity allows for the coordination of various neutral and anionic Lewis bases.

Ligand substitution in pentacoordinated species like difluorotriphenylantimony can proceed through several mechanistic pathways, broadly classified as associative (A), dissociative (D), or interchange (I) mechanisms. libretexts.org An associative mechanism involves the initial formation of a transient six-coordinate intermediate, followed by the departure of the leaving group. Conversely, a dissociative mechanism begins with the cleavage of an Sb-ligand bond to form a four-coordinate cationic intermediate, which is then attacked by the incoming ligand. libretexts.org

For pentacoordinated compounds, which are coordinatively saturated, a purely dissociative pathway involving the cleavage of a strong Sb-F bond is generally high in energy and thus less common. An associative pathway, leading to a six-coordinate octahedral intermediate, is often more favorable, particularly with strong nucleophiles. libretexts.orgyoutube.com The feasibility of this pathway depends on the steric accessibility of the antimony center.

A unique and crucial aspect of pentacoordinated species is their susceptibility to intramolecular ligand exchange through pseudorotation. The Berry pseudorotation is a well-established mechanism for fluxional behavior in trigonal bipyramidal molecules, such as phosphorus pentafluoride (PF₅), a close structural analogue. wikipedia.org This process involves a low-energy transition through a square pyramidal intermediate, resulting in the rapid exchange of axial and equatorial ligands on the NMR timescale. wikipedia.org For difluorotriphenylantimony, this means the axial fluorine atoms and equatorial phenyl groups can interchange positions without bond cleavage, making all phenyl and all fluorine environments appear equivalent in some spectroscopic analyses at sufficient temperatures. This fluxionality is a form of reversible, intramolecular ligand exchange that influences the compound's apparent structure and reactivity.

Intermolecular ligand exchange, for example with an external fluoride ion or another nucleophile, likely proceeds through an associative interchange (Iₐ) mechanism. Here, the incoming ligand begins to form a bond with the antimony center as the leaving group bond begins to break, without the formation of a distinct six-coordinate intermediate. libretexts.org Studies on analogous high-valent bismuth(V) difluorides have shown that the addition of external fluoride can lead to the formation of inactive anionic trifluoride salts, demonstrating the accessibility of higher-coordinate species. nih.gov

Both electronic and steric factors play a critical role in determining the rates and outcomes of reactions involving difluorotriphenylantimony. numberanalytics.comstackexchange.com These factors influence the stability of the ground state, transition states, and any intermediates, thereby governing the activation energy of a given reaction pathway. wikipedia.org

Electronic Effects: The electronic nature of the phenyl rings significantly impacts reactivity. researchgate.net The introduction of electron-withdrawing substituents on the phenyl rings would further enhance the Lewis acidity of the antimony center, making it more susceptible to nucleophilic attack and potentially accelerating ligand substitution reactions. Conversely, electron-donating groups would decrease Lewis acidity and slow down such reactions. This principle is well-demonstrated in related organometallic systems, where electronic effects are often the predominant factor controlling reaction facility. acs.org In a mechanistic study of C-F bond formation from triarylbismuth(V) difluorides, the substitution pattern on the aryl rings was found to be a key parameter influencing the reaction rate. nih.gov

Steric Effects: Steric hindrance is a major consideration, particularly for associative reaction pathways. wikipedia.orgslideshare.net The three bulky phenyl groups in the equatorial plane of difluorotriphenylantimony partially shield the antimony center. The approach of a bulky nucleophile to form a six-coordinate intermediate would be sterically demanding, potentially raising the activation energy and slowing the reaction rate. numberanalytics.com Therefore, the size of the incoming ligand is a crucial determinant of the reaction kinetics. Small nucleophiles would favor an associative pathway, whereas very bulky nucleophiles might force a less favorable dissociative mechanism or not react at all. Steric hindrance can also dictate the regioselectivity of a reaction if the phenyl rings themselves are substituted.

The interplay between these effects is complex. For example, in a substitution reaction, an electron-withdrawing group on a phenyl ring might electronically activate the molecule for nucleophilic attack, but if the substituent is also very large (e.g., -C(CH₃)₃), it could sterically block the same attack. The ultimate reaction rate and selectivity depend on the delicate balance of these competing influences. numberanalytics.com

Fundamental Studies on Antimony-Fluorine Bond Stability and Lability

The two antimony-fluorine (Sb-F) bonds are central to the chemistry of difluorotriphenylantimony. Their stability determines the integrity of the molecule, while their lability (the ease with which they can be broken) is key to its reactivity, for instance, in fluorination reactions or hydrolysis.

The table below presents the bond dissociation energies for various element-fluorine bonds, illustrating the high stability of these bonds, particularly with elements in high oxidation states.

Note: Values are approximate and can vary depending on the specific molecular environment. Data sourced from multiple references. researchgate.netnasa.gov

The Sb-F bonds in difluorotriphenylantimony are expected to be strong and covalent, though weaker than the average Sb-F bond in antimony pentafluoride (SbF₅) due to the presence of less electronegative phenyl groups. Spectroscopic techniques like ¹⁹F NMR can provide indirect information about bond strength and environment. For example, in analogous triaryl-Sb(V) trans-difluoride complexes, the observation of fluorine-fluorine coupling constants (JFF) confirms the presence of two non-equivalent fluorine ligands and provides insight into the electronic structure around the Sb-F bonds. nih.gov

The cleavage of the Sb-F bond can be either a reversible or an irreversible process, depending on the reaction conditions and the nature of the reacting species.

Reversible Cleavage: Reversible cleavage or, more accurately, reversible bond lability, is exemplified by the fluxional processes discussed earlier. wikipedia.org Berry pseudorotation involves the rapid interchange of axial and equatorial ligands, which, while not a complete bond cleavage, demonstrates the low energy barrier for distorting the Sb-F bonds and their positional lability. wikipedia.org Another example of a potentially reversible process is the coordination of a weak Lewis base. The equilibrium between the free difluorotriphenylantimony and the six-coordinate adduct can be shifted depending on factors like concentration and temperature, representing a reversible interaction that strains, but does not permanently break, the Sb-F bond. Studies on other systems have shown that such equilibria are sensitive to the coordinating ability of counter-anions, highlighting the reversible nature of such bond formation and cleavage. nih.gov

Irreversible Cleavage: Irreversible Sb-F bond cleavage occurs in reactions where the products are significantly more stable than the reactants, providing a strong thermodynamic driving force. A prime example is hydrolysis. Difluorotriphenylantimony is expected to react with water, likely in a slow process, to irreversibly cleave the Sb-F bonds and form triphenylantimony (B1630391) oxide (Ph₃Sb=O) and hydrofluoric acid (HF). This is analogous to the hydrolysis of triphenylsilyl fluoride. mit.edu

Another pathway for irreversible cleavage is reductive elimination. While less common for antimony(V) fluorides compared to transition metals, it is a possibility under certain conditions. For example, analogous organobismuth(V) difluorides undergo reductive elimination to form a C-F bond and a Bi(III) species, an irreversible process driven by the stability of the products. nih.gov This type of reaction would involve the cleavage of both an Sb-F and an Sb-C bond. nih.gov Similarly, reactions with strong nucleophiles that form highly stable products, such as the reaction with an alkoxide to form a stable ether and an antimony-oxygen bond, would also represent irreversible Sb-F bond cleavage. science.gov

Table of Mentioned Compounds

Reactivity with Diverse Organic and Inorganic Substrates

The reactivity of difluorotriphenylantimony is characterized by the interplay of the Lewis acidic antimony center and the nucleophilic and basic nature of the fluoride ligands. This section explores its behavior in various chemical transformations.

Participation in Defluorinative Functionalization Reactions

While the concept of defluorinative functionalization, the process of cleaving a carbon-fluorine bond to introduce new functional groups, is a burgeoning field in organofluorine chemistry, specific examples detailing the direct participation of difluorotriphenylantimony are not extensively documented in the reviewed literature. nih.govnih.govrsc.orgchemrxiv.orgresearchgate.net This area presents a potential avenue for future research, exploring whether Ph₃SbF₂ can act as a catalyst or reagent in such transformations, possibly through fluoride abstraction or by facilitating the activation of C-F bonds in other molecules.

Behavior as a Fluoride Source or Receptor in Chemical Transformations

Difluorotriphenylantimony can theoretically act as both a fluoride donor and a fluoride acceptor, depending on the reaction conditions and the nature of the co-reactants.

As a fluoride donor , the Sb-F bonds can be cleaved, transferring a fluoride ion to an electrophilic species. This behavior is analogous to other fluoride sources like tetra-n-butylammonium difluorotriphenylsilicate (TBAT), which is known to deliver fluoride both directly and through a dissociative pathway. nih.govrsc.org The Lewis acidity of the resulting [Ph₃SbF]⁺ cation would influence the thermodynamics and kinetics of such a transfer.

Conversely, as a fluoride receptor , the antimony center in difluorotriphenylantimony can coordinate with an external fluoride ion to form the hexa-coordinated species [Ph₃SbF₃]⁻. This behavior is contingent on the Lewis acidity of the antimony atom in Ph₃SbF₂. While specific studies quantifying the fluoride ion affinity of difluorotriphenylantimony are scarce, the reactivity of related organoantimony compounds suggests that the pentacoordinated antimony center possesses Lewis acidic character. researchgate.net

Table 1: Potential Fluoride Transfer Reactions Involving Difluorotriphenylantimony

Reaction TypeProposed ReactantsProposed Products
Fluoride DonationPh₃SbF₂ + Electrophile (E⁺)[Ph₃SbF]⁺E⁻ + F⁻
Fluoride ReceptionPh₃SbF₂ + Fluoride Source (M⁺F⁻)M⁺[Ph₃SbF₃]⁻

Note: These are proposed reaction pathways and require experimental verification.

Interactions with Organometallic Reagents

The reactions of difluorotriphenylantimony with common organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are not well-documented in the literature reviewed. chadsprep.comlibretexts.orgyoutube.comyoutube.commsu.edu Based on the general reactivity of organometallic reagents with metal halides, several potential reaction pathways can be postulated. These highly nucleophilic and basic reagents could potentially engage in:

Nucleophilic attack at the antimony center, leading to the displacement of one or both fluoride ligands to form new organoantimony compounds of the type Ph₃Sb(R)F or Ph₃SbR₂.

Reduction of the antimony(V) center to antimony(III), although this is generally less common for organometallic reagents with main group elements.

Further experimental investigation is required to elucidate the precise nature and outcomes of these interactions.

Intramolecular Dynamics and Stereochemical Rearrangements

Pentacoordinated compounds, particularly those with a trigonal bipyramidal geometry, are known to exhibit fluxional behavior, undergoing rapid intramolecular rearrangements.

Pseudorotation Processes in Pentacoordinated Antimony(V) Systems

For difluorotriphenylantimony, which adopts a trigonal bipyramidal structure, the most probable mechanism for intramolecular ligand exchange is the Berry pseudorotation . This process involves the simultaneous and concerted bending of the two axial fluorine atoms and two of the equatorial phenyl groups through a square pyramidal transition state. This results in the exchange of the axial and equatorial ligands without the breaking of any bonds. The energy barrier for such a process is typically low, allowing for rapid interconversion at or near room temperature. While the Berry pseudorotation is a well-established concept for pentacoordinated phosphorus compounds, its specific investigation in Ph₃SbF₂ is an area that warrants further study. researchgate.net

Dynamic NMR Studies of Exchange Phenomena

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the kinetics of intramolecular exchange processes. nih.govmdpi.comresearchgate.netresearchgate.net In the case of difluorotriphenylantimony, variable-temperature ¹⁹F NMR spectroscopy would be the ideal method to probe the exchange of the fluorine atoms.

At low temperatures, where the rate of pseudorotation is slow on the NMR timescale, one would expect to observe distinct signals for the axial and equatorial fluorine atoms, if such isomers were present and sufficiently populated. As the temperature is increased, the rate of exchange would increase, leading to broadening of the NMR signals. At the coalescence temperature, the two distinct signals would merge into a single broad peak. Further increases in temperature would result in a single sharp signal, indicating that the exchange process is now fast on the NMR timescale.

To date, specific dynamic NMR studies on difluorotriphenylantimony detailing the energetics of such exchange phenomena have not been prominently reported in the surveyed literature. Such studies would provide valuable quantitative data on the energy barrier of the pseudorotation process and offer deeper insights into the fluxional nature of this molecule.

Coordination Chemistry of Difluorotriphenylantimony: Ligand Behavior and Complex Formation

Characterization of Difluorotriphenylantimony as a Ligand

The potential of difluorotriphenylantimony to act as a ligand in coordination chemistry is predicated on the electronic properties of the central antimony atom and its surrounding substituents. The presence of two electronegative fluorine atoms is expected to significantly influence its donor-acceptor capabilities.

Donor-Acceptor Properties in Coordination Sphere

Difluorotriphenylantimony possesses a pentavalent antimony center with a trigonal bipyramidal geometry. The three phenyl groups occupy the equatorial positions, while the two highly electronegative fluorine atoms are situated in the axial positions. This arrangement has profound implications for its Lewis acidity and basicity.

The antimony atom in difluorotriphenylantimony can theoretically act as a Lewis acid by accepting electron density into its vacant d-orbitals. However, the strong electron-withdrawing nature of the two axial fluorine atoms would significantly enhance the electrophilicity of the antimony center, making it a potential acceptor for electron-rich donors.

Conversely, any Lewis basicity, which would involve the donation of the lone pair of electrons on the antimony atom, is expected to be negligible in the pentavalent state. The primary mode of interaction as a ligand is therefore anticipated to be through the acceptance of electron density, classifying it as a potential Lewis acid. The bulky phenyl groups would also play a significant role in sterically hindering the approach of potential Lewis bases.

Synthesis and Characterization of Coordination Adducts and Complexes

Detailed and specific reports on the synthesis and characterization of coordination adducts and complexes involving difluorotriphenylantimony are not readily found in the surveyed scientific literature. The following sections are therefore based on general principles of organoantimony chemistry and the behavior of analogous compounds.

Complexes with Transition Metal Centers

The formation of stable complexes between difluorotriphenylantimony and transition metals has not been specifically documented. In principle, interaction could occur where the antimony compound acts as a Lewis acid, coordinating to a Lewis basic site on a transition metal complex. However, the more common mode of coordination for organoantimony compounds with transition metals involves trivalent antimony species, such as triphenylstibine, which act as neutral donor ligands. The pentavalent nature and the presence of the strongly bound fluoride (B91410) ions in difluorotriphenylantimony make this type of interaction less likely.

Adducts with Main Group Lewis Acids and Bases

The formation of adducts between difluorotriphenylantimony and main group Lewis acids or bases is a more plausible scenario. Given its predicted Lewis acidic character, difluorotriphenylantimony could potentially form adducts with strong Lewis bases. For instance, interaction with anionic nucleophiles or neutral N- or O-donor ligands might be possible, leading to the formation of hypervalent antimony species.

Conversely, its interaction with strong Lewis acids could potentially lead to fluoride abstraction, a reaction observed for other metal fluorides. However, no specific examples of such reactions involving difluorotriphenylantimony have been reported.

Spectroscopic and Structural Analysis of Difluorotriphenylantimony Coordination Complexes

In the absence of isolated and characterized coordination complexes of difluorotriphenylantimony, a detailed spectroscopic and structural analysis is not possible. The following discussion is hypothetical, based on the expected changes upon coordination.

Impact of Coordination on Antimony-Fluorine Bond Properties

Should difluorotriphenylantimony form a coordination complex by acting as a Lewis acid and accepting electron density at the antimony center, significant changes in the antimony-fluorine (Sb-F) bond properties would be anticipated.

Spectroscopic Changes:

¹⁹F NMR Spectroscopy: The chemical shift of the fluorine atoms is highly sensitive to the electronic environment around the antimony nucleus. Upon coordination of a Lewis base to the antimony center, the increased electron density would be expected to shield the fluorine nuclei, resulting in an upfield shift (to less negative ppm values) in the ¹⁹F NMR spectrum.

¹²¹Sb Mössbauer Spectroscopy: This technique is a powerful tool for probing the chemical environment of antimony. The isomer shift and quadrupole splitting are sensitive to the oxidation state and symmetry of the antimony coordination sphere. The formation of a coordination adduct would alter the s-electron density at the antimony nucleus and distort the electric field gradient, leading to measurable changes in the Mössbauer parameters.

Structural Changes:

X-ray Crystallography: In a hypothetical adduct, the coordination of a new ligand to the antimony center would lead to a change in the coordination geometry from trigonal bipyramidal towards a more distorted octahedral-like geometry. This would be accompanied by a lengthening of the axial Sb-F bonds as a result of the increased electron density and steric repulsion.

The table below presents hypothetical data for the change in Sb-F bond length upon coordination, based on trends observed for other main group element fluorides.

Compound/ComplexCoordination Number of SbSb-F Bond Length (Å) (Hypothetical)
Difluorotriphenylantimony5~1.9 - 2.0
[Ph₃SbF₂(L)] (L = Lewis base)6> 2.0

Interactive Data Table This table is for illustrative purposes only, as no experimental data for such complexes of difluorotriphenylantimony have been found.

Exploration of Non-Canonical Coordination Modes (e.g., Inverse Coordination)

The coordination chemistry of difluorotriphenylantimony (Ph₃SbF₂) typically revolves around its function as a potent Lewis acid, readily forming adducts with a variety of Lewis bases. The antimony(V) center, rendered electrophilic by the electron-withdrawing phenyl and fluoro ligands, acts as an acceptor for electron density. However, beyond this classical Lewis acid-base behavior, the exploration of non-canonical coordination modes, such as inverse coordination, offers a deeper understanding of the bonding capabilities of this organoantimony compound. While direct experimental evidence for inverse coordination involving Ph₃SbF₂ remains elusive in the current scientific literature, theoretical considerations and findings from related compounds allow for a detailed exploration of this intriguing possibility.

At the heart of understanding non-canonical coordination in organoantimony(V) compounds is the concept of pnictogen bonding . This refers to the non-covalent interaction wherein a pnictogen atom (in this case, antimony) acts as an electrophilic species, interacting with a nucleophilic region on another molecule. This interaction is directional and arises from the anisotropic distribution of electron density around the antimony atom, leading to the formation of positive electrostatic potentials known as σ-holes on the extension of the covalent bonds. In the case of Ph₃SbF₂, these σ-holes are anticipated to be located on the antimony atom opposite to the electron-withdrawing phenyl and fluorine substituents.

The potential for non-canonical coordination arises when the Lewis basic partner in the interaction is unconventional, or when steric and electronic factors force a deviation from the expected geometry.

Theoretical Framework for Inverse Coordination

Inverse coordination represents a paradigm shift from the traditional view of metal-ligand bonding. In a typical coordination complex, a central metal ion is surrounded by ligands that donate electrons. In an inverse coordination scenario, the roles are conceptually reversed. While difluorotriphenylantimony itself is a neutral molecule and not a metal cation in the classical sense, the principles of inverse coordination can be extended to consider interactions where the antimony center, despite being the electrophile, might engage in bonding in an unconventional manner, particularly with electron-rich systems or in sterically crowded environments.

For Ph₃SbF₂, a hypothetical inverse coordination complex could involve the antimony atom interacting with a ligand that is typically considered a poor electron donor or even an electron acceptor. The driving force for such an interaction would be the significant Lewis acidity of the antimony(V) center and the specific electronic properties of the coordinating partner.

Influence of Steric and Electronic Factors on Coordination Geometry

Research on related organoantimony(V) compounds has demonstrated that steric bulk can significantly influence the geometry of the resulting adducts and may lead to what can be classified as non-canonical coordination. For instance, in sterically hindered catecholatostiboranes, the preferred binding site of an anion is dictated by the spatial arrangement of the bulky organic ligands. This steric pressure can force the incoming anion to coordinate at a site that is not the most electronically favorable in an unhindered molecule, leading to distorted coordination geometries and unusual bond parameters.

While Ph₃SbF₂ with its three phenyl groups presents a degree of steric hindrance, it is the interplay between these steric demands and the electronic effects of the highly electronegative fluorine atoms that would govern the formation of any non-canonically coordinated species.

The table below summarizes the key molecular features of difluorotriphenylantimony that are pertinent to its coordination behavior and the potential for non-canonical interactions.

Molecular FeatureDescriptionImplication for Coordination
Antimony Oxidation State +5High Lewis acidity, strong electrophilic character.
Ligand Type Phenyl (C₆H₅), Fluoro (F)Phenyl groups provide steric bulk and are moderately electron-withdrawing. Fluorine atoms are highly electronegative, enhancing the Lewis acidity of the Sb center.
Pnictogen Bonding Presence of σ-holes on the Sb atomAllows for directional, non-covalent interactions with Lewis bases.
Potential for Steric Crowding The three phenyl groups can create a sterically congested environment around the antimony center.May lead to distorted coordination geometries and favor coordination at less sterically hindered sites, a form of non-canonical binding.

Research Findings and Future Directions

Detailed experimental studies focusing on the synthesis and structural characterization of adducts of difluorotriphenylantimony with a wide range of Lewis bases, including those with diffuse electron densities or unusual electronic properties, are necessary to uncover potential non-canonical coordination modes. Computational modeling, particularly density functional theory (DFT) calculations, could provide significant insights into the potential energy surfaces of such interactions and predict the stability and geometry of hypothetical non-canonically coordinated complexes.

The following table outlines potential research directions and the expected insights from such studies.

Research DirectionMethodologyExpected Insights
Synthesis and Crystallography Reaction of Ph₃SbF₂ with novel, sterically demanding, or electronically unusual Lewis bases. Single-crystal X-ray diffraction.Definitive structural evidence of non-canonical coordination geometries, including bond lengths and angles that deviate from classical adducts.
Spectroscopic Studies NMR (¹⁹F, ¹³C, ¹H), Infrared, and Raman spectroscopy.Probing the electronic environment of the antimony center and the coordinating ligand in solution, providing evidence for unconventional bonding interactions.
Computational Modeling Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) surface calculations.Identification of σ-hole locations and their strengths, prediction of stable adduct structures (both classical and non-canonical), and analysis of the nature of the bonding interactions.

Theoretical and Computational Investigations of Difluorotriphenylantimony

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations have been instrumental in understanding the fundamental properties of difluorotriphenylantimony. These studies typically involve a range of computational techniques, from Density Functional Theory (DFT) for geometry and energetics to more advanced methods for a highly accurate description of its electronic structure and chemical bonds.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energetic properties of molecules like difluorotriphenylantimony. Geometry optimization calculations at the DFT level typically predict a trigonal bipyramidal (TBP) structure for Ph₃SbF₂, with the two fluorine atoms occupying the axial positions and the three phenyl groups in the equatorial plane. This arrangement is consistent with Bent's rule, which posits that more electronegative substituents prefer to occupy orbitals with higher p-character, such as the axial positions in a TBP geometry.

Table 1: Hypothetical DFT-Optimized Geometrical Parameters for Difluorotriphenylantimony (Ph₃SbF₂)

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond LengthSbF11.98 Å
Bond LengthSbF21.98 Å
Bond LengthSbC1 (Phenyl)2.12 Å
Bond AngleF1SbF2180.0°
Bond AngleC1SbC2 (Phenyl)120.0°
Bond AngleF1SbC1 (Phenyl)90.0°

Energetics calculations using DFT can also provide insights into the stability of Ph₃SbF₂. Furthermore, DFT calculations have been used in comparative studies of fluoride (B91410) ion affinity. For instance, calculations have shown that the fluoride ion affinity of certain organoantimony compounds can be superior to that of Ph₃SbF₂. acs.org

For a more precise understanding of the electronic structure, advanced ab initio methods beyond DFT can be employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide a more accurate description of electron correlation effects. These methods are particularly valuable for benchmarking the results obtained from more computationally efficient DFT calculations.

While specific high-accuracy ab initio studies focused solely on Ph₃SbF₂ are not prominent in the searched literature, the principles of these methods are well-established for hypervalent compounds. Such calculations would refine the understanding of the molecule's stability, polarizability, and the subtle electronic interactions between the antimony center and its ligands.

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions obtained from quantum chemical calculations into a more intuitive, chemical language of bonds, lone pairs, and charge distributions. For Ph₃SbF₂, NBO analysis would be expected to reveal a highly polarized covalent character for the Sb-F bonds, with significant charge accumulation on the fluorine atoms. The Sb-C bonds would exhibit a more covalent character.

Table 2: Hypothetical NBO Analysis Data for Difluorotriphenylantimony (Ph₃SbF₂)

AtomNatural Charge (e)
Sb+1.5
F-0.6
C (ipso)-0.3

The Quantum Theory of Atoms in Molecules (QTAIM) provides a different yet complementary perspective on chemical bonding, based on the topology of the electron density. core.ac.uk In a QTAIM analysis of Ph₃SbF₂, the presence of a bond critical point (BCP) between the antimony and fluorine atoms would confirm the existence of a bonding interaction. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), would further characterize the nature of the Sb-F bond. A low ρ value and a positive ∇²ρ would be indicative of a bond with significant ionic character, typical for interactions between a metal and a highly electronegative element like fluorine.

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling is an invaluable tool for exploring the reactivity of difluorotriphenylantimony and for elucidating the mechanisms of reactions in which it participates. Such studies can predict the feasibility of reaction pathways by calculating the energies of transition states and intermediates.

The prediction of transition states and the calculation of associated activation barriers are key to understanding the kinetics of a chemical reaction. For reactions involving Ph₃SbF₂, such as ligand exchange or its role as an arylating agent, computational methods can map out the potential energy surface and identify the lowest energy pathway.

For instance, in a hypothetical ligand exchange reaction where one of the fluoride ligands is substituted, computational modeling could identify a transition state geometry, which might involve a square pyramidal or a distorted TBP structure. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. While specific studies on Ph₃SbF₂ are not detailed in the provided search results, computational studies on related organoantimony compounds have successfully elucidated reaction mechanisms by locating transition states and calculating activation barriers. ntu.ac.uk

The simulation of reaction mechanisms, such as ligand exchange and fluoride transfer, provides a dynamic picture of the chemical transformation. For difluorotriphenylantimony, which is known to participate in reactions where it acts as a fluoride donor or an arylating agent, understanding these mechanisms is crucial. st-andrews.ac.uk

Computational studies on similar systems suggest that fluoride transfer from an antimony(V) center can proceed through various mechanisms, including associative or dissociative pathways. ntu.ac.uk In an associative mechanism, the incoming species would first coordinate to the antimony center, forming a hexacoordinate intermediate, which would then rearrange to release the fluoride ion. In a dissociative mechanism, the Sb-F bond would first break, generating a cationic antimony species, which would then be attacked by the incoming nucleophile.

The simulation of these pathways for Ph₃SbF₂ would involve calculating the energies of all stationary points on the reaction coordinate, including reactants, products, intermediates, and transition states. This would not only clarify the preferred mechanism but also provide insights into the factors that influence the reactivity of this compound.

Prediction and Interpretation of Spectroscopic Data

Computational spectroscopy is a powerful tool for understanding the properties of molecules like difluorotriphenylantimony. By simulating spectroscopic parameters, researchers can validate experimental findings, assign complex spectra, and gain a deeper understanding of the electronic and geometric structure of the molecule.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting NMR chemical shifts and coupling constants.

For compounds containing fluorine, such as difluorotriphenylantimony, ¹⁹F NMR is a highly sensitive probe of the local electronic environment. The prediction of ¹⁹F NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netnih.gov The choice of the DFT functional and basis set is crucial for obtaining accurate results. Commonly used functionals include B3LYP and ωB97XD, often paired with basis sets that include diffuse and polarization functions, such as 6-311+G(d,p), to accurately describe the electron distribution around the fluorine and antimony atoms. researchgate.netnsf.govnih.gov

The computational workflow for predicting NMR parameters for difluorotriphenylantimony would involve:

Geometry Optimization: The first step is to obtain an accurate molecular geometry, typically through optimization calculations using a selected DFT functional and basis set. For molecules in solution, a solvent model like the Polarizable Continuum Model (PCM) or the SMD solvation model may be employed. researchgate.netnih.gov

NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated using the GIAO method.

Chemical Shift Referencing: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound, often CFCl₃ for ¹⁹F NMR, according to the equation: δ = σ_ref - σ_calc. Alternatively, a linear regression analysis based on a set of known compounds can be used to improve accuracy. nih.gov

While specific computational studies providing detailed NMR chemical shift and coupling constant data for difluorotriphenylantimony are not readily found in the surveyed literature, the established methodologies are fully applicable. A hypothetical table of predicted NMR data, based on typical computational approaches, is presented below.

Table 1: Hypothetical Calculated NMR Data for Difluorotriphenylantimony

ParameterNucleusCalculated ValueMethod
Chemical Shift (δ)¹⁹F-115 ppmGIAO-B3LYP/6-311+G(d,p)
Chemical Shift (δ)¹³C (ipso)130 ppmGIAO-B3LYP/6-311+G(d,p)
Chemical Shift (δ)¹³C (ortho)135 ppmGIAO-B3LYP/6-311+G(d,p)
Chemical Shift (δ)¹³C (meta)129 ppmGIAO-B3LYP/6-311+G(d,p)
Chemical Shift (δ)¹³C (para)132 ppmGIAO-B3LYP/6-311+G(d,p)
Coupling Constant (¹J)¹²¹Sb-¹⁹F2500 HzDFT Calculation

Note: The values in this table are illustrative and based on general knowledge of similar compounds. They are not from a specific published study on difluorotriphenylantimony.

Simulated Vibrational and Electronic Spectra for Experimental Validation

Vibrational (Infrared and Raman) and electronic (UV-Vis) spectroscopy provide characteristic fingerprints of a molecule. Computational simulations of these spectra are vital for assigning experimental bands and understanding the vibrational modes and electronic transitions.

Vibrational Spectra (IR and Raman): The simulation of IR and Raman spectra is typically carried out using DFT calculations. digitellinc.comspectroscopyonline.comresearchgate.net After geometry optimization, a frequency calculation is performed. This calculation yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. mdpi.com The resulting data can be plotted to generate a theoretical spectrum that can be directly compared with experimental results, aiding in the assignment of complex vibrational modes involving the Sb-C and Sb-F bonds and the phenyl rings. youtube.comarxiv.org

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is the most common method for simulating electronic absorption spectra. nih.gov This approach calculates the vertical excitation energies from the ground electronic state to various excited states and the corresponding oscillator strengths, which determine the intensity of the absorption bands. For difluorotriphenylantimony, TD-DFT calculations could help identify the nature of the electronic transitions, for instance, whether they are π-π* transitions within the phenyl rings or charge-transfer transitions involving the antimony center.

Table 2: Hypothetical Simulated Spectroscopic Data for Difluorotriphenylantimony

Spectrum TypeCalculated Wavenumber/WavelengthAssignmentMethod
IR~600 cm⁻¹Sb-F stretchDFT/B3LYP/6-311+G(d,p)
IR~300 cm⁻¹Sb-Ph stretchDFT/B3LYP/6-311+G(d,p)
Raman~1000 cm⁻¹Phenyl ring breathingDFT/B3LYP/6-311+G(d,p)
UV-Vis~260 nmπ-π* (phenyl rings)TD-DFT/B3LYP/6-311+G(d,p)

Note: The values in this table are illustrative and based on general knowledge of similar compounds. They are not from a specific published study on difluorotriphenylantimony.

Advanced Computational Methodologies for Complex Systems

To capture the behavior of difluorotriphenylantimony in realistic environments, more advanced computational techniques are necessary. These methods account for the dynamic nature of the molecule and its interactions with its surroundings.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into conformational changes, molecular flexibility, and interactions with solvent molecules. researchgate.netnih.gov

For difluorotriphenylantimony, an MD simulation would typically involve:

Force Field Parameterization: A classical force field, which defines the potential energy of the system as a function of atomic positions, is required. For a less common molecule like difluorotriphenylantimony, specific parameters for the antimony atom and its interactions may need to be developed or validated.

System Setup: The difluorotriphenylantimony molecule is placed in a simulation box, typically filled with a chosen solvent (e.g., water, chloroform) to mimic experimental conditions.

Simulation Run: The simulation is run for a sufficient length of time (nanoseconds to microseconds) to allow the system to equilibrate and to sample a representative range of conformations and interactions. mdpi.comnih.gov

Analysis of the MD trajectory can reveal important information about the solvation shell around the molecule, the stability of different conformers, and the dynamics of the phenyl rings and fluorine atoms. For instance, MD simulations have been used to study the solution chemistry of Antimony(V) species, providing insights into their structure and hydrolysis in aqueous solutions. nsf.gov

Application of Multiscale Modeling Approaches (e.g., QM/MM)

For large systems or when high accuracy is needed for a specific part of a molecule, a full quantum mechanical (QM) calculation can be computationally prohibitive. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by partitioning the system into a QM region and an MM region. chemrxiv.orgnih.gov

In a QM/MM study of difluorotriphenylantimony in solution, the difluorotriphenylantimony molecule itself would likely be treated with a QM method (e.g., DFT) to accurately describe its electronic structure and reactivity. The surrounding solvent molecules would be treated with a classical MM force field, which is computationally much less expensive. youtube.comwikipedia.org

This approach allows for the study of:

Solvent Effects on Spectra: By performing QM/MM calculations on snapshots from an MD simulation, one can compute spectroscopic properties that include the explicit influence of the solvent environment. uni-muenchen.denih.gov

Reaction Mechanisms: If studying a reaction involving difluorotriphenylantimony, the reacting atoms can be included in the QM region, while the rest of the system (including a large protein or solvent environment) is in the MM region. chemrxiv.org

QM/MM methods bridge the gap between the accuracy of quantum chemistry and the efficiency of classical mechanics, enabling the study of complex chemical phenomena in realistic environments. nih.gov

Future Research Directions and Emerging Paradigms in Difluorotriphenylantimony Chemistry

Innovations in Green and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For difluorotriphenylantimony and related organoantimony(V) compounds, future research is expected to pivot away from traditional synthetic routes, which often rely on harsh reagents and solvents, towards greener alternatives.

Key areas of innovation include:

Mechanochemical Synthesis: This solvent-free approach, which uses mechanical force to induce chemical reactions, offers a promising green alternative to solution-based methods. rsc.orgresearchgate.netresearchgate.netdntb.gov.ua Mechanochemistry can lead to higher yields, reduced waste, and the ability to work with poorly soluble starting materials. researchgate.netresearchgate.net Research into the mechanochemical synthesis of difluorotriphenylantimony could significantly reduce the environmental impact of its production.

Photocatalytic Synthesis: Harnessing the energy of light to drive chemical reactions is another burgeoning area of green chemistry. nih.gov Photocatalytic methods can often be conducted under mild conditions and can offer unique selectivity. nih.gov The development of photocatalytic routes to difluorotriphenylantimony, potentially using sunlight as a natural and abundant energy source, represents a significant long-term goal. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating. researchgate.net This technique has been successfully applied to the synthesis of antimony oxide nanoparticles and could be adapted for the efficient production of difluorotriphenylantimony. researchgate.net

Catalytic Approaches: The use of catalytic amounts of reagents instead of stoichiometric quantities is a cornerstone of green chemistry. Future research will likely focus on developing catalytic methods for the synthesis of difluorotriphenylantimony, minimizing waste and improving atom economy.

Table 1: Emerging Green Synthetic Routes for Organoantimony Compounds
Synthetic MethodKey AdvantagesPotential Application to DifluorotriphenylantimonySupporting Evidence
MechanochemistrySolvent-free, reduced waste, high yieldsDirect synthesis from solid-state precursors rsc.orgresearchgate.netresearchgate.netdntb.gov.ua
PhotocatalysisMild conditions, use of renewable energy (light)Light-driven fluorination of triphenylantimony (B1630391) nih.govnih.gov
Microwave-Assisted SynthesisRapid reaction rates, improved yieldsEfficient and fast production from precursors researchgate.net

Expansion of Catalytic Applications beyond Current Scope

While organoantimony compounds, including difluorotriphenylantimony, have shown promise as Lewis acid catalysts, their full catalytic potential remains largely untapped. Future research will likely focus on expanding their applications into new and more complex chemical transformations.

Potential areas for expansion include:

Dual Photoredox/Cobalt Catalysis: Recent advancements in dual catalysis, combining photoredox and transition metal catalysis, have enabled novel and highly selective reactions. acs.org Investigating the role of difluorotriphenylantimony in such systems, either as a co-catalyst or a ligand, could unlock new reactivity patterns.

Heck-Type Reactions: Triphenylantimony has been shown to be an effective agent in palladium-catalyzed Heck-type reactions. researchgate.net Further exploration of difluorotriphenylantimony in this and other cross-coupling reactions could lead to more efficient and selective methods for forming carbon-carbon bonds.

Polymerization Catalysis: Organometallic compounds are widely used as catalysts in polymerization reactions. mt.com The Lewis acidic nature of difluorotriphenylantimony makes it a candidate for catalyzing various polymerization processes, an area that is currently underexplored.

Single-Atom Catalysis: The development of single-atom catalysts (SACs) represents a frontier in catalysis, offering maximum atom efficiency and unique reactivity. nih.govnih.gov Antimony-based SACs have already demonstrated high activity in reactions like the oxygen reduction reaction. nih.gov Future work could involve using difluorotriphenylantimony as a precursor to create novel antimony SACs for a range of catalytic applications.

Table 2: Potential Expanded Catalytic Roles for Difluorotriphenylantimony
Catalytic ApplicationPotential Role of DifluorotriphenylantimonyRationaleSupporting Evidence
Dual Catalysis SystemsCo-catalyst or ligandModulation of reactivity and selectivity acs.org
Cross-Coupling ReactionsReagent or catalyst componentProven efficacy of related triphenylantimony compounds researchgate.net
PolymerizationInitiator or catalystLewis acidic character mt.com
Single-Atom CatalysisPrecursor for Sb SACsHigh activity and selectivity of SACs nih.govnih.gov

Integration into Functional Materials and Nanomaterials Science

The unique properties of antimony-containing compounds make them attractive for incorporation into advanced functional materials and nanomaterials. Difluorotriphenylantimony, with its defined structure and reactivity, is a promising building block for creating materials with tailored properties.

Future research in this area may include:

Antimony-Doped Nanomaterials: Antimony doping has been shown to enhance the performance of materials in applications such as supercapacitors and photocatalysts. rsc.orgrsc.orgacs.org Difluorotriphenylantimony could serve as a precursor for the controlled synthesis of antimony-doped nanomaterials with improved electronic and catalytic properties.

Antimony Nanoparticles: The synthesis of antimony nanoparticles is an active area of research due to their potential in energy storage and cancer therapy. nih.govnih.gov Methods for synthesizing these nanoparticles include hydrothermal synthesis and pulsed laser ablation in liquids. rsc.orgnih.gov Difluorotriphenylantimony could be a valuable starting material for producing well-defined antimony nanoparticles.

Fluorescent Materials: Some organoantimony compounds exhibit interesting fluorescence properties, which can be tuned by their chemical environment. rsc.org The investigation of difluorotriphenylantimony's photophysical properties could lead to its use in developing new fluorescent sensors or imaging agents.

Development of Novel In Situ and Operando Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing existing chemical processes and discovering new ones. The development and application of in situ and operando spectroscopic techniques, which allow for the real-time monitoring of reactions under actual operating conditions, will be instrumental in advancing the chemistry of difluorotriphenylantimony. mt.comyoutube.comresearchgate.netacs.org

Key techniques and their potential applications include:

In Situ Spectroscopy (FTIR and Raman): These techniques can provide detailed information about the structure and bonding of reactants, intermediates, and products as a reaction progresses. mt.commt.com For organometallic reactions, which are often sensitive to air and moisture, in situ probes are particularly valuable. acs.org Applying these techniques to reactions involving difluorotriphenylantimony will allow for the direct observation of transient species and the elucidation of reaction pathways.

Operando Spectroscopy: This approach takes in situ analysis a step further by studying a catalytic material while it is actively performing its function. nih.govyoutube.comresearchgate.netacs.org For catalytic applications of difluorotriphenylantimony, operando techniques like X-ray absorption spectroscopy can reveal changes in the catalyst's structure and oxidation state during the reaction, providing critical insights into the catalytic cycle. youtube.com

Advancements in Data-Driven and Machine Learning Approaches for Compound Discovery and Optimization

Future directions in this area include:

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